The synthesis of Unii-S8F1ybt7RG involves several key steps that can vary based on the specific chemical precursors used. While detailed synthetic pathways for this compound are not extensively documented in public databases, similar compounds often employ methods such as:
The molecular structure of Unii-S8F1ybt7RG can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and Infrared Spectroscopy. Key aspects of its molecular structure include:
Unii-S8F1ybt7RG participates in various chemical reactions that can be categorized as follows:
Each reaction type has specific parameters such as temperature, solvent choice, and reaction time that influence the outcome.
The mechanism of action for Unii-S8F1ybt7RG is primarily determined by its interactions at the molecular level with biological targets. Key points include:
The physical and chemical properties of Unii-S8F1ybt7RG are essential for understanding its behavior in different environments. Key properties include:
Data from analytical techniques such as Differential Scanning Calorimetry can provide insights into these properties.
Unii-S8F1ybt7RG has several scientific applications:
The historical trajectory of Unii-S8F1YBT7RG is intrinsically linked to Paul Janssen's pioneering development of fentanyl in 1959-1960 at Janssen Pharmaceutica [4] [7]. Janssen's strategic molecular modifications of the meperidine (pethidine) scaffold led to the discovery of the 4-anilidopiperidine structural motif, which conferred exceptional potency at µ-opioid receptors (MOR) [4]. This breakthrough catalyzed four decades of intensive analogue synthesis, yielding clinically significant agents including sufentanil (1984), alfentanil (1986), and remifentanil (1996) – collectively termed the "magnificent four" 4-anilidopiperidine analgesics [4].
Table 1: Evolution of Key 4-Anilidopiperidine Opioids
Compound | Introduction Year | Key Structural Features | Primary Clinical Application |
---|---|---|---|
Fentanyl | 1968 | N-phenylpropanamide moiety | Anesthesia, chronic pain management |
Sufentanil | 1984 | Methoxymethyl thiophene substitution | Cardiovascular surgery, advanced anesthesia |
Alfentanil | 1986 | Tetrazolyl ethyl modification | Short procedural sedation, rapid-onset analgesia |
Remifentanil | 1996 | Methyl ester carbamate, metabolically labile | Ultra-short acting surgical analgesia |
Unii-S8F1YBT7RG | Research context | Ethyl carbamate linkage | Investigational compound |
Unii-S8F1YBT7RG emerged against the backdrop of the 21st century synthetic opioid crisis, where clandestine chemists exploited the relative synthetic accessibility of the fentanyl scaffold to produce novel analogues [7]. These "designer fentanyls" or "fentalogs" began appearing in toxicological casework and seized drug analyses, with Unii-S8F1YBT7RG identified through its characteristic ethyl carbamate modification replacing the traditional propanamide group [2] [4]. The DEA assigned it Schedule II control under the Controlled Substances Act (designation number 9851), acknowledging its structural and potential pharmacological similarity to fentanyl despite its research context [2]. This classification reflects regulatory recognition of its structural relationship to controlled substances and potential for misuse, rather than established therapeutic application [2] [9].
Unii-S8F1YBT7RG (C₂₂H₂₈N₂O₂; molecular weight 352.5 g/mol) maintains the fundamental 4-anilidopiperidine architecture definitive of this opioid class [1] [2]. Its core consists of three critical domains:
This ethyl carbamate modification represents a strategic bioisosteric alteration with significant implications for molecular properties. The SMILES notation (CCOC(=O)N(C1CCN(CCC2=CC=CC=C2)CC1)C3=CC=CC=C3) precisely encodes this arrangement, highlighting the ethyl ester bonded to the carbonyl carbon rather than the methyl group found in traditional fentanyl analogues [2]. Computational modeling indicates this substitution may alter electron distribution across the anilido carbonyl, potentially influencing hydrogen-bonding capacity with key MOR residues such as His297 and Tyr328 [4] [7]. Furthermore, the carbamate introduces a chemically labile oxygen atom that may confer differential metabolic stability compared to amide counterparts, potentially affecting duration of action and metabolic pathway utilization [7].
Table 2: Structural Comparison of Key 4-Anilidopiperidine Derivatives
Compound | R¹ (N-Substituent) | R² (Carbonyl Modification) | Molecular Formula |
---|---|---|---|
Fentanyl | Phenethyl | Propanoyl (C(O)CH₂CH₃) | C₂₂H₂₈N₂O |
Acetylfentanyl | Phenethyl | Acetyl (C(O)CH₃) | C₂₁H₂₆N₂O |
4-ANPP (Precursor) | Phenethyl | Hydrogen (H) | C₁₉H₂₄N₂ |
Unii-S8F1YBT7RG | Phenethyl | Ethoxycarbonyl (C(O)OCH₂CH₃) | C₂₂H₂₈N₂O₂ |
Remifentanil | Methyl ester substituted | Methoxycarbonyl (C(O)OCH₃) | C₂₀H₂₈N₂O₅ |
Synthetic routes to Unii-S8F1YBT7RG typically involve the precursor 4-ANPP (4-anilino-N-phenethylpiperidine), which undergoes carbamoylation with ethyl chloroformate [9]. This parallels the final step in fentanyl synthesis where propionyl chloride reacts with 4-ANPP to form the amide bond [4] [9]. Analytical differentiation from conventional fentanyl derivatives relies heavily on mass spectrometric characterization, where Unii-S8F1YBT7RG exhibits characteristic fragmentation patterns including the m/z 105 ion (C₆H₅-C≡O⁺ from the aniline carbonyl) and m/z 188 fragment corresponding to the 4-ANPP moiety [7]. These spectral signatures provide forensic identification markers in biological samples and seized materials [2] [7].
Unii-S8F1YBT7RG occupies a unique niche in opioid receptor research due to its structural divergence from conventional MOR agonists. While comprehensive pharmacological data remains limited compared to clinically established opioids, preliminary insights stem from its structural kinship to fentanyl and established structure-activity relationship (SAR) principles within the 4-anilidopiperidine series [4] [7]. Research significance manifests in several key domains:
Receptor Binding and Signaling Dynamics: The ethyl carbamate modification may influence ligand-receptor interaction kinetics and functional selectivity (biased agonism) [3] [7]. Molecular dynamics simulations suggest that the carbamate oxygen could form alternative hydrogen-bonding networks within the MOR binding pocket compared to the carbonyl oxygen of traditional amides [4]. This subtle variation might differentially activate intracellular signaling cascades – particularly G-protein coupling versus β-arrestin recruitment – a phenomenon with profound implications for separating analgesic efficacy from adverse effects like respiratory depression [3]. Contemporary neuropharmacology research prioritizes such structurally nuanced probes to decipher the molecular basis of signaling bias [3] [7].
Metabolic Pathway Exploration: The carbamate linkage introduces potential metabolic vulnerabilities distinct from amide bonds [7]. While fentanyl undergoes extensive cytochrome P450 (CYP) 3A4-mediated N-dealkylation to norfentanyl and oxidative transformations, Unii-S8F1YBT7RG may demonstrate alternative clearance pathways. Carbamates typically undergo hydrolytic cleavage by esterases or undergo CYP-mediated oxidation at the ethyl group, potentially yielding inactive carboxylic acid metabolites [4] [7]. Comparative metabolism studies between carbamate-modified analogues like Unii-S8F1YBT7RG and classical fentanyls provide valuable insights into structure-metabolism relationships, informing the design of agents with optimized pharmacokinetic profiles and reduced drug-drug interaction potential [7].
Precursor and Impurity Profiling: Forensic toxicology research utilizes Unii-S8F1YBT7RG as a reference standard for detecting synthetic byproducts and metabolic markers [9]. Its identification in biological specimens or seized materials serves as an indicator of clandestine fentanyl analogue synthesis, particularly since 4-ANPP (a direct precursor) is pharmacologically inactive but structurally similar [9]. Understanding the stability and detectability of such compounds enhances surveillance of emerging synthetic opioids and informs public health responses to overdose outbreaks [7] [9].
Research into carbamate-modified fentanyl analogues like Unii-S8F1YBT7RG contributes significantly to the broader objective of developing safer analgesics. By probing how specific molecular modifications influence receptor interaction, signaling bias, and metabolic fate, medicinal chemists aim to dissociate therapeutic analgesia from life-threatening respiratory depression and addictive potential [3] [4]. While not itself a therapeutic candidate, Unii-S8F1YBT7RG serves as a valuable chemical tool for elucidating fundamental opioid pharmacology principles that may ultimately yield next-generation pain therapeutics with improved safety profiles [3] [7].
Table 3: Nomenclature and Identifiers for Unii-S8F1YBT7RG
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | Ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate |
Common Synonyms | Fentanyl ethylformate; Ethylformate fentanyl; Ethylformate 4-ANPP; Fentanyl carbamate |
CAS Registry Number | 1465-20-9 |
UNII Identifier | S8F1YBT7RG |
DEA Controlled Substance Code | 9851 |
Molecular Formula | C₂₂H₂₈N₂O₂ |
Canonical SMILES | CCOC(=O)N(C1CCN(CCC2=CC=CC=C2)CC1)C3=CC=CC=C3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0